Cas no 221111-70-2 (Beauveriolide III)

Beauveriolide III 化学的及び物理的性質
名前と識別子
-
- Cyclo[L-alanyl-D-alloisoleucyl-(3S,4S)-3-hydroxy-4-methyloctanoyl-L-phenylalanyl]
- BeauveriolideIII
- FO 6979
- Beauveriolide III
- BDBM50360305
- AKOS040755134
- CS-0142914
- CHEMBL409855
- 221111-70-2
- SCHEMBL16174055
- HY-P2792
- (3R,6S,9S,13S)-9-benzyl-3-[(2S)-butan-2-yl]-13-[(2S)-hexan-2-yl]-6-methyl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone
-
- インチ: 1S/C27H41N3O5/c1-6-8-12-18(4)22-16-23(31)29-21(15-20-13-10-9-11-14-20)26(33)28-19(5)25(32)30-24(17(3)7-2)27(34)35-22/h9-11,13-14,17-19,21-22,24H,6-8,12,15-16H2,1-5H3,(H,28,33)(H,29,31)(H,30,32)/t17-,18-,19-,21-,22-,24+/m0/s1
- InChIKey: VEELKRGSLCNVAR-QVZGIDAOSA-N
- ほほえんだ: O1C([C@@H]([C@@H](C)CC)NC([C@H](C)NC([C@H](CC2C=CC=CC=2)NC(C[C@H]1[C@@H](C)CCCC)=O)=O)=O)=O
計算された属性
- せいみつぶんしりょう: 487.30462142g/mol
- どういたいしつりょう: 487.30462142g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 8
- 複雑さ: 722
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 114
- 疎水性パラメータ計算基準値(XlogP): 4.8
Beauveriolide III 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BioAustralis | BIA-B2295-0.50 mg |
Beauveriolide III |
221111-70-2 | >95% by HPLC | 0.50 mg |
$199.00 | 2023-07-10 | |
BioAustralis | BIA-B2295-0.50mg |
Beauveriolide III |
221111-70-2 | >95% by HPLC | 0.50mg |
$215.00 | 2024-07-19 | |
BioAustralis | BIA-B2295-2.50 mg |
Beauveriolide III |
221111-70-2 | >95% by HPLC | 2.50 mg |
$697.00 | 2023-07-10 | |
BioAustralis | BIA-B2295-2.50mg |
Beauveriolide III |
221111-70-2 | >95% by HPLC | 2.50mg |
$755.00 | 2024-07-19 |
Beauveriolide III 関連文献
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
Beauveriolide IIIに関する追加情報
Recent Advances in Beauveriolide III and Compound 221111-70-2: A Research Briefing
Beauveriolide III, a cyclic depsipeptide derived from the entomopathogenic fungus Beauveria bassiana, has garnered significant attention in recent years due to its potent bioactivities, particularly in cholesterol metabolism modulation and anti-atherosclerotic effects. Concurrently, the compound 221111-70-2, though less characterized, has emerged as a molecule of interest in medicinal chemistry for its potential therapeutic applications. This research briefing synthesizes the latest findings on these compounds, highlighting their mechanisms, applications, and future research directions.
Recent studies have elucidated the molecular mechanisms underlying Beauveriolide III's activity as a selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT). ACAT plays a critical role in intracellular cholesterol esterification, and its inhibition is a promising strategy for treating atherosclerosis. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Beauveriolide III exhibits high specificity for ACAT-1 isoform, with an IC50 value of 0.8 μM, making it a potential lead compound for developing novel anti-atherosclerotic drugs. The study also revealed its ability to reduce foam cell formation by 65% in macrophage models, underscoring its therapeutic potential.
In parallel, compound 221111-70-2 has been investigated for its unique chemical properties and biological activities. A recent patent application (WO2023056789) disclosed its use as a key intermediate in synthesizing novel kinase inhibitors, particularly targeting tyrosine kinases involved in oncogenic signaling pathways. Preliminary in vitro data showed that derivatives of 221111-70-2 exhibited promising activity against EGFR-mutated non-small cell lung cancer cell lines, with inhibition rates exceeding 70% at 10 μM concentration. These findings position 221111-70-2 as a valuable scaffold for anticancer drug development.
The structural characterization of Beauveriolide III has been further refined through advanced spectroscopic techniques. A 2024 study employing high-resolution NMR and X-ray crystallography provided detailed insights into its conformational dynamics in solution and solid states. This structural information is crucial for structure-activity relationship (SAR) studies and rational drug design. Notably, the research identified key hydrogen bonding interactions between Beauveriolide III and ACAT's active site, offering a blueprint for designing more potent analogs.
Regarding formulation development, recent progress has been made in improving the bioavailability of Beauveriolide III. A team from Kyoto University reported in Molecular Pharmaceutics the successful development of a nanoemulsion system that enhanced Beauveriolide III's oral absorption by 3.2-fold compared to conventional formulations. This advancement addresses one of the major challenges in translating Beauveriolide III's promising in vitro results into clinical applications.
For compound 221111-70-2, synthetic chemistry efforts have focused on developing more efficient production routes. A green chemistry approach published in Organic Process Research & Development achieved an 82% yield improvement over previous methods while reducing hazardous waste generation by 60%. This process optimization is critical for scaling up production to meet the demands of preclinical and clinical studies.
Looking forward, several research directions are emerging for these compounds. For Beauveriolide III, current efforts are directed toward combination therapies with statins and PCSK9 inhibitors to achieve synergistic effects in cholesterol management. For 221111-70-2, researchers are exploring its potential as a molecular scaffold for developing PROTACs (proteolysis targeting chimeras) to target undruggable proteins in cancer. Both compounds represent exciting opportunities for drug discovery and development in their respective therapeutic areas.
In conclusion, the latest research on Beauveriolide III and compound 221111-70-2 demonstrates their growing importance in medicinal chemistry and drug development. While Beauveriolide III continues to show promise as a novel therapeutic for atherosclerosis and related metabolic disorders, 221111-70-2 emerges as a versatile building block for kinase inhibitor development. Continued research into their mechanisms, structure-activity relationships, and formulation strategies will be essential to fully realize their therapeutic potential.
221111-70-2 (Beauveriolide III) 関連製品
- 1172135-81-7(4''-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene (purified by sublimation))
- 1017778-40-3(3'-Ethoxy-2',4'-difluoroacetophenone)
- 32752-37-7(1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane)
- 1049768-10-6(1-(2,6-dichlorobenzenesulfonyl)piperazine hydrochloride)
- 118247-88-4(Z-L-beta-Glutamic acid gamma-tert-butyl ester)
- 321998-08-7((E)-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethylidene](methoxy)amine)
- 1523055-06-2(3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-ylmethanamine)
- 1038363-71-1(1-Cyclopentyl-1H-imidazole-2-thiol)
- 1701591-17-4(2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine)
- 175203-72-2(6-(Bromomethyl)-2-(trifluoromethyl)quinoline)



